

In-Depth Technical Guide to the Structural and Functional Features of BAY-0069

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Compound of Interest

Compound Name: BAY-0069

Cat. No.: B4937175

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the structural characteristics, mechanism of action, and experimental evaluation of **BAY-0069**, a potent and selective covalent inverse agonist of the Peroxisome Proliferator-Activated Receptor- γ (PPAR γ).

Core Structural and Chemical Features

BAY-0069 is a novel small molecule identified as a covalent inverse agonist of PPAR γ . Its chemical structure is characterized by a 2-bromo-5-nitrobenzamide core linked to a 2-(4-ethylphenyl)benzo[d]oxazole moiety. This specific arrangement allows for covalent modification of a cysteine residue within the PPAR γ ligand-binding domain, leading to its unique pharmacological profile.

Parameter	Value	Reference
IUPAC Name	2-bromo-N-(2-(4-ethylphenyl)benzo[d]oxazol-5-yl)-5-nitrobenzamide	[1]
CAS Number	420826-65-9	[1]
Molecular Formula	C22H16BrN3O4	[2]
Molecular Weight	466.28 g/mol	[2]
SMILES	<chem>O=C(NC1=CC=C(OC(C2=CC=C(CC)C=C2)=N3)C3=C1)C4=CC(=O)CC=C4Br</chem>	[3]

Quantitative Biological Data

BAY-0069 exhibits high potency and efficacy as a PPAR γ inverse agonist, as demonstrated in various biochemical and cellular assays.

Table 2.1: In Vitro Potency

Assay	Target	IC50	Reference
Cellular Reporter Assay	PPAR γ	0.22 nM	[2]
Biochemical Assay	Human PPAR γ	6.3 nM	
Biochemical Assay	Mouse PPAR γ	24 nM	

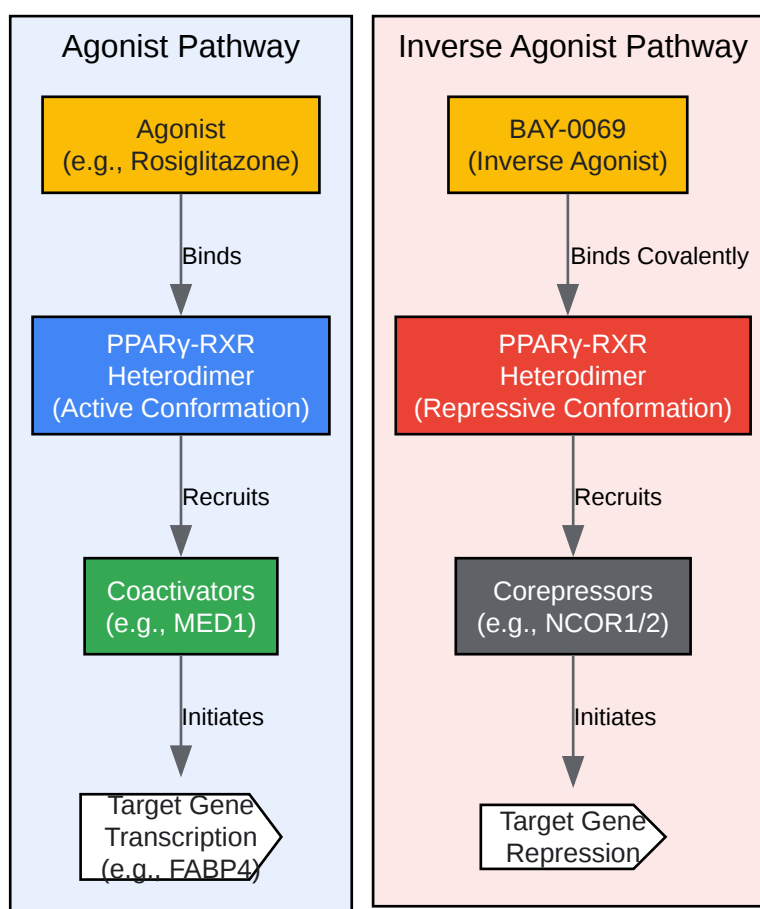
Table 2.2: Cellular Activity

Cell Line	Assay	Effect	Reference
UM-UC-9 (Bladder Cancer)	Proliferation Assay	Antiproliferative effects	[4]

Mechanism of Action: PPAR γ Inverse Agonism

Peroxisome Proliferator-Activated Receptor- γ (PPAR γ) is a ligand-activated nuclear receptor that, upon binding to an agonist, heterodimerizes with the Retinoid X Receptor (RXR). This complex then recruits coactivator proteins and binds to Peroxisome Proliferator Response Elements (PPREs) on DNA, initiating the transcription of target genes involved in metabolic regulation and cell differentiation.

In contrast, an inverse agonist like **BAY-0069** binds to PPAR γ and induces a conformational change that promotes the recruitment of corepressor proteins (e.g., NCOR1, NCOR2) instead of coactivators.[4][5] This results in the repression of target gene transcription. **BAY-0069**'s covalent binding mechanism likely ensures a sustained repressive effect.



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Figure 1. PPAR γ Signaling Modulation by Agonists vs. Inverse Agonists.

Experimental Protocols

The characterization of **BAY-0069** involves a series of specialized biochemical and cellular assays.

Synthesis of BAY-0069

The synthesis of **BAY-0069** is achieved through a multi-step process. A key step involves the reaction of the appropriate aniline with the aryl chloride of the corresponding covalent warhead. [5]

- **Step 1: Aniline Synthesis:** The necessary aniline precursor is synthesized, which may involve the reduction of a corresponding nitro-arene under SnCl_2 conditions or a Buchwald–Hartwig coupling of an aryl-bromide with tert-butyl carbamate, followed by Boc deprotection.
- **Step 2: Coupling Reaction:** The synthesized aniline is then reacted with the aryl chloride of the covalent warhead (e.g., 2-bromo-5-nitrobenzoyl chloride) to form the final benzamide product, **BAY-0069**.
- **Step 3: Purification:** The final compound is purified using standard techniques such as flash chromatography.

PPAR γ :NCOR2 TR-FRET Corepressor Recruitment Assay

This assay quantifies the ability of **BAY-0069** to promote the interaction between the PPAR γ ligand-binding domain (LBD) and a corepressor peptide.

- **Principle:** The assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). [6][7] A terbium-labeled anti-GST antibody serves as the donor, binding to a GST-tagged PPAR γ -LBD. A fluorescein-labeled peptide from the corepressor NCOR2 acts as the acceptor. [4] When **BAY-0069** induces the binding of the NCOR2 peptide to the PPAR γ -LBD, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal.
- **Protocol Outline:**

- Add GST-PPAR γ -LBD to a multi-well plate.
- Add serial dilutions of **BAY-0069** or control compounds.
- Add a mixture of the fluorescein-NCOR2 peptide and the terbium-labeled anti-GST antibody.
- Incubate at room temperature to allow for binding equilibrium.
- Measure the TR-FRET signal (ratio of 520 nm acceptor emission to 495 nm donor emission) using a suitable plate reader.
- Calculate EC50 values from the dose-response curve.

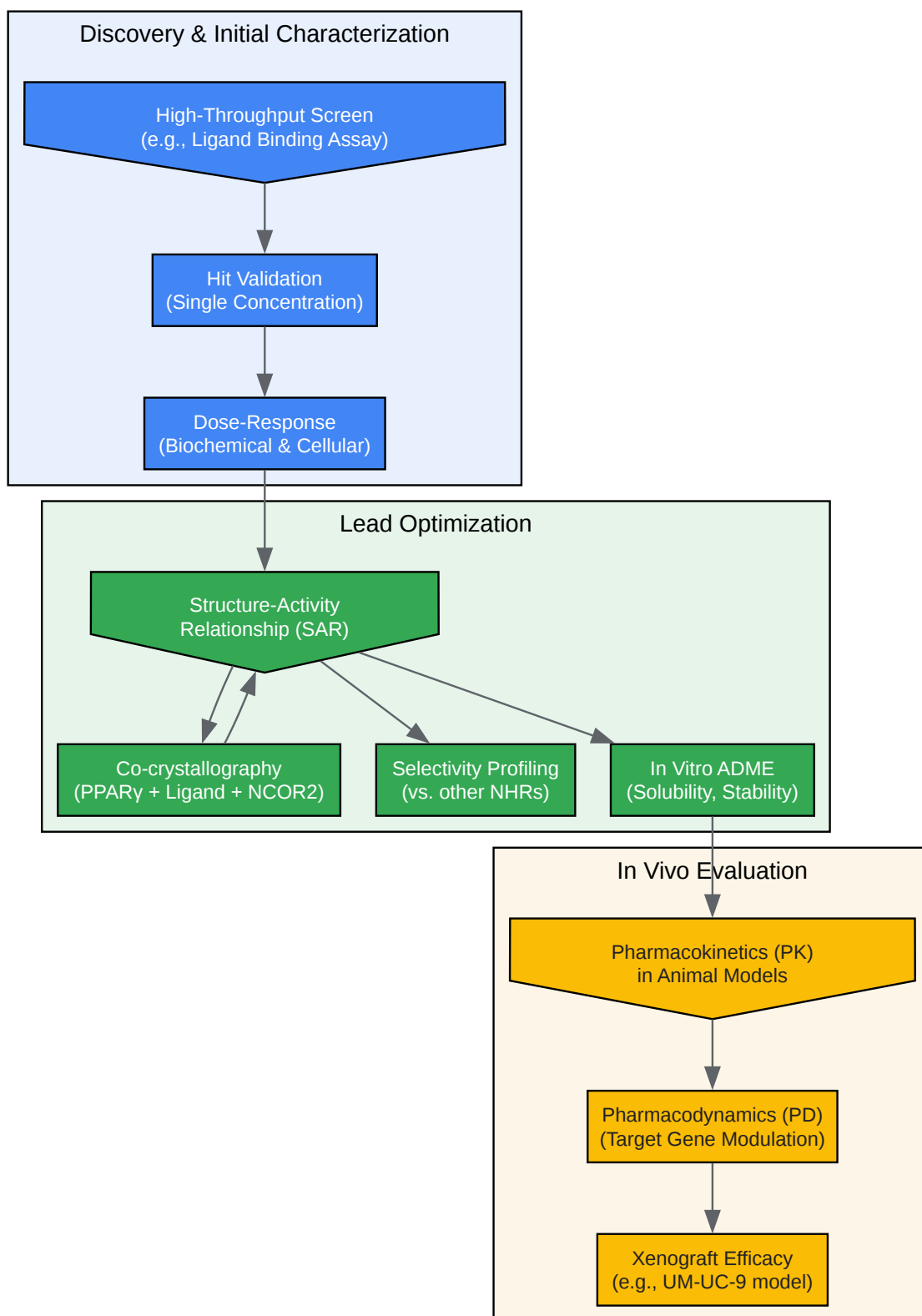
UM-UC-9 Cell Proliferation Assay

This assay assesses the antiproliferative effects of **BAY-0069** on a PPAR γ -amplified bladder cancer cell line.

- Cell Line: UM-UC-9, a human transitional cell carcinoma of the bladder cell line.[\[8\]](#)[\[9\]](#)
- Protocol Outline:
 - Seed UM-UC-9 cells in 96-well plates at a predetermined density (e.g., 1,000-5,000 cells/well).
 - Allow cells to adhere for 24 hours.
 - Treat cells with a serial dilution of **BAY-0069** or vehicle control (DMSO).
 - Incubate for a defined period (e.g., 72 hours to 7 days).
 - Assess cell viability/proliferation using a standard method such as the MTT assay or a luminescent-based assay (e.g., CellTiter-Glo®).
 - Measure absorbance or luminescence and calculate the IC50 value from the dose-response curve.

Experimental and Logical Workflows

The discovery and characterization of a covalent inverse agonist like **BAY-0069** follow a structured workflow.



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Figure 2. Discovery Workflow for Covalent PPAR γ Inverse Agonists.

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